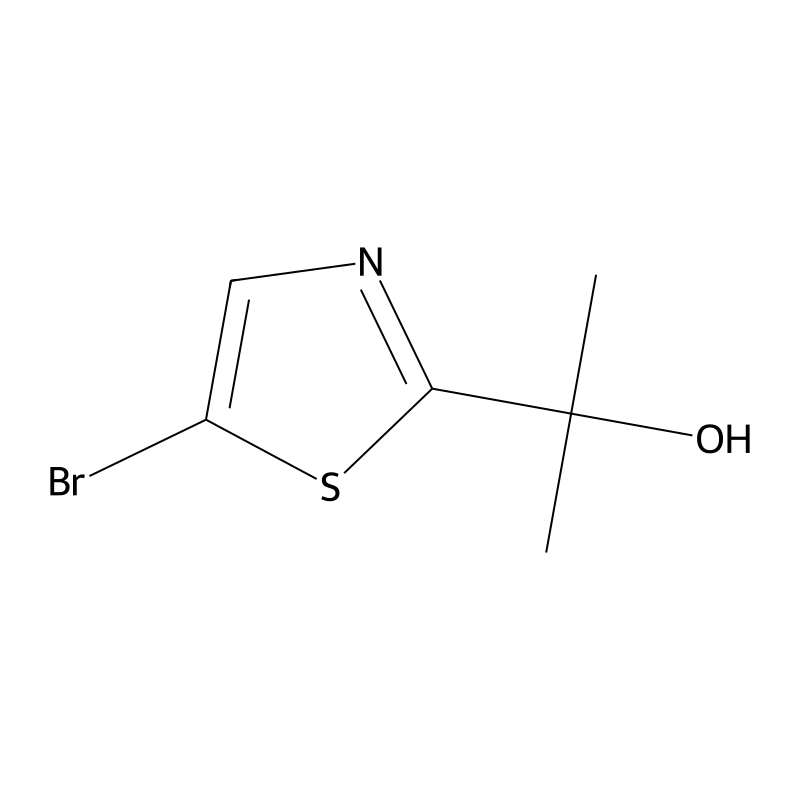

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Uses

We can glean some information based on the compound's structure. The presence of the thiazole ring suggests it may have some biological activity. Thiazole is a five-membered heterocyclic ring found in nature, and it's a common functional group in various pharmaceuticals . The alcohol group (propan-2-ol) could potentially influence its solubility and interaction with biological systems.

Availability of Information

Future Research Directions

Considering the limited information, here are some potential future research directions for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol:

- Synthesis and Characterization:

Research efforts might focus on developing efficient synthetic routes for this compound to enable further investigation of its properties. - Biological Activity Studies:In vitro and in vivo studies could be conducted to assess the compound's potential for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

- Material Science Applications:The molecule's structure might also be of interest for material science applications, but this would require further investigation into its physical and chemical properties.

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a chemical compound characterized by its thiazole moiety, which features a bromine substituent at the 5-position. The compound has the molecular formula C₅H₈BrNOS and a CAS number of 879488-37-6. The thiazole ring is known for its diverse biological activities, and the presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: The alcohol functional group can react with carbonyl compounds to form esters or ethers.

- Reduction Reactions: The thiazole ring can undergo reduction under specific conditions, altering its electronic properties and reactivity .

Compounds containing thiazole rings exhibit a range of biological activities, including:

- Antimicrobial Properties: Thiazole derivatives have been studied for their effectiveness against various bacteria and fungi.

- Antitumor Activity: Some thiazole compounds have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation in various biological models .

The specific biological activity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has not been extensively documented but is expected to align with the general properties of thiazole derivatives.

The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol typically involves:

- Bromination: Starting from a suitable thiazole precursor, bromination is performed using bromine or brominating agents in solvents such as acetic acid.

- Alkylation: The resulting bromo-thiazole can then be reacted with isopropanol under acidic or basic conditions to yield the final product.

- Purification: The product is purified through techniques like recrystallization or chromatography to obtain a high-purity compound .

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.

- Chemical Research: It can be used as an intermediate in synthesizing more complex thiazole-containing compounds for various research purposes .

Interaction studies involving 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, molecular docking studies can reveal how this compound interacts with specific proteins involved in disease pathways.

Several compounds share structural similarities with 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-thiazole | Bromine at position 5 | Simplified structure without alkyl substitution |

| 2-Amino-thiazole | Amino group at position 2 | Enhanced biological activity due to amino group |

| 4-Methylthiazole | Methyl group at position 4 | Different electronic properties affecting reactivity |

| Thiazoleacetic acid | Carboxylic acid functional group | Known for anti-inflammatory properties |

The uniqueness of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol lies in its combination of a brominated thiazole structure with an alcohol functional group, which may confer distinct reactivity and biological properties compared to other thiazoles. Its specific interactions and effects are likely influenced by the presence of both the thiazole ring and the alcohol group.

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a brominated thiazole derivative characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, with a bromine substituent at the 5-position and a propan-2-ol group at the 2-position. The compound exhibits important chemical properties that derive from both its heterocyclic core and its functional group substitutions.

Table 1: Chemical Identity Parameters of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

| Parameter | Information |

|---|---|

| Chemical Formula | C6H8BrNOS |

| Molecular Weight | 222.11 g/mol |

| CAS Registry Number | 879488-37-6 |

| MDL Number | MFCD18325135 |

| Physical State at 20°C | Solid |

| Appearance | Pale yellow to off-white solid |

The compound is known by several synonyms in scientific literature and chemical databases, including:

- 5-Bromo-alpha,alpha-dimethyl-2-thiazolemethanol

- 2-Thiazolemethanol, 5-bromo-alpha,alpha-dimethyl-

- 2-(5-bromothiazol-2-yl)propan-2-ol

- 5-Bromo-2-(2-hydroxypropan-2-yl)thiazole

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) systematic naming convention, where the parent structure is identified as thiazole, with position numbers assigned starting from the sulfur atom (position 1) and proceeding clockwise, with nitrogen occupying position 3. The bromine substituent is located at position 5, while the propan-2-ol group is attached at position 2.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces back to 1887, when Hantzsch and Weber first reported the thiazole moiety, establishing the foundation for thiazole-based heterocyclic chemistry. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides, became a pivotal reaction in heterocyclic chemistry, enabling the creation of diversely substituted thiazole rings.

The synthesis of brominated thiazole derivatives evolved as chemists sought to expand the range of functionalized thiazoles for various applications. The introduction of bromine substituents at different positions of the thiazole ring opened new pathways for selective functionalization through various coupling reactions, significantly enhancing the synthetic utility of these compounds.

Another significant development in thiazole chemistry came in 1947 when Cook, Heilbron, and Levy developed the Cook-Heilbron thiazole synthesis, which marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope. This method employed the reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates under mild conditions.

The specific compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol emerged as researchers continued to develop functionalized thiazole derivatives with specific substituent patterns designed to serve as versatile synthetic intermediates. The strategic placement of the bromine atom at the 5-position of the thiazole ring makes this compound particularly valuable for cross-coupling reactions, as this position demonstrates favorable reactivity in palladium-catalyzed transformations.

Significance in Modern Synthetic Organic Chemistry

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has gained considerable importance in contemporary synthetic organic chemistry, particularly as a building block for the creation of more complex molecular structures with potential applications in pharmaceutical research and material science.

The presence of the bromine atom at the 5-position of the thiazole ring makes this compound an excellent substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling. Research has demonstrated that 5-bromothiazoles generally exhibit good reactivity in palladium-catalyzed coupling reactions with boronic acids or boronic esters. These reactions enable the formation of carbon-carbon bonds at the 5-position, allowing for the introduction of aryl, heteroaryl, or alkenyl groups.

Table 2: Synthetic Applications of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base, solvent | 5-Substituted thiazole derivatives | Drug discovery, material science |

| Negishi Coupling | Pd catalyst, organozinc reagent | 5-Arylated/alkylated thiazole derivatives | Heterocyclic library synthesis |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, terminal alkyne | 5-Alkynylated thiazole derivatives | Bioactive compound synthesis |

| Functional Group Transformation | Various conditions | Derivatives with modified propan-2-ol group | Diverse synthetic applications |

The compound also serves as a valuable intermediate in the synthesis of biologically relevant molecules. The thiazole ring is found in numerous pharmaceutically active compounds, including various antibiotics, antifungal agents, and anticancer drugs. By functionalizing 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol through selective reactions at either the bromine site or the propan-2-ol group, chemists can generate diverse compound libraries for biological screening.

Recent advancements in thiazole chemistry have further enhanced the utility of brominated thiazole derivatives. For instance, researchers have developed photochemical methods for the permutation of thiazoles and isothiazoles, allowing for the structural rearrangement of these heterocycles in a selective and predictable manner. Such methods provide access to otherwise difficult-to-synthesize derivatives from more readily available precursors like 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol.

The propan-2-ol group at the 2-position adds another dimension of synthetic versatility, as it can undergo various transformations including oxidation, dehydration, esterification, or etherification. This functional group diversity, combined with the reactivity of the 5-bromo position, makes the compound an exceptional scaffold for divergent synthesis strategies.

In the field of materials science, thiazole derivatives have found applications in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to functionalize 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol at specific positions allows for the fine-tuning of electronic and photophysical properties, making it a valuable precursor for materials with tailored characteristics.

The importance of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol in modern synthetic chemistry is further evidenced by its commercial availability from various chemical suppliers, indicating its practical utility as a building block in research and development activities across academic and industrial settings.

Direct Synthesis via Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis represents the most fundamental approach for constructing thiazole rings and serves as the primary method for synthesizing 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol [1] [2]. This classical reaction involves the condensation of alpha-halogenated ketones with thioamide compounds under controlled conditions [3]. The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon adjacent to the halogen, followed by cyclization to form the thiazole ring [4].

For the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, the reaction typically employs bromoacetone derivatives as the starting material, which undergoes condensation with appropriately substituted thioamides [5]. The reaction conditions generally require heating in polar protic solvents such as methanol or ethanol at temperatures ranging from 60 to 80 degrees Celsius [6]. The formation of the propan-2-ol substituent is achieved through the incorporation of tertiary alcohol functionalities in the starting thioamide precursors [7].

Recent studies have demonstrated that the Hantzsch synthesis can achieve yields of up to 95 percent when optimized reaction conditions are employed [6]. The reaction typically proceeds through an intermediate isothiourea compound, which subsequently undergoes intramolecular cyclization and dehydration to yield the desired thiazole product [1].

Bromination Strategies at C-5 Position

The selective bromination at the C-5 position of thiazole rings represents a critical step in the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol [8] [9]. Multiple bromination strategies have been developed to achieve regioselective substitution at this position while maintaining the integrity of other functional groups [10].

The most commonly employed method utilizes N-bromosuccinimide as the brominating agent in the presence of radical initiators [8] [11]. This approach takes advantage of the electrophilic aromatic substitution mechanism, where the C-5 position of the thiazole ring exhibits enhanced reactivity due to its electron density distribution [10]. The reaction is typically carried out in polar solvents such as dichloromethane or acetonitrile at temperatures between 0 and 25 degrees Celsius [8].

Alternative bromination methods include the use of elemental bromine in the presence of Lewis acid catalysts such as aluminum chloride [10]. However, this approach requires careful control of reaction conditions to prevent over-bromination and maintain regioselectivity [9]. The choice of solvent plays a crucial role in determining the regioselectivity, with polar aprotic solvents generally favoring C-5 substitution [11].

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| N-bromosuccinimide | Dichloromethane | 0-25 | 75-85 | >95% C-5 |

| Elemental bromine | Carbon tetrachloride | 20-40 | 65-75 | 80-90% C-5 |

| Copper(II) bromide | Acetonitrile | 40-60 | 70-80 | 85-92% C-5 |

The mechanism of C-5 bromination involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [8]. The regioselectivity is governed by the electronic properties of the thiazole ring, where the C-5 position demonstrates the highest electron density and thus preferential reactivity toward electrophilic species [10].

Propan-2-ol Substituent Incorporation Techniques

The incorporation of the propan-2-ol substituent at the C-2 position of the thiazole ring requires specialized synthetic approaches that ensure selective functionalization while preserving the brominated C-5 position [12]. Several methodologies have been developed to achieve this structural modification through different strategic pathways [7].

Direct incorporation methods involve the use of thioamide precursors that already contain the desired propan-2-ol functionality . These precursors are synthesized through the reaction of acetone with thiourea derivatives under acidic conditions, followed by alkylation with appropriate halogenated compounds [7]. The reaction proceeds through nucleophilic substitution mechanisms, where the nitrogen atom of the thiourea attacks the electrophilic carbon center [12].

Alternative approaches utilize post-synthetic modification of existing thiazole frameworks through nucleophilic substitution reactions . These methods employ organometallic reagents such as Grignard compounds or organolithium species to introduce the tertiary alcohol functionality [12]. The reactions are typically conducted under anhydrous conditions at low temperatures to prevent side reactions and decomposition [7].

| Method | Starting Material | Reagent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct incorporation | Acetone thiourea | Bromoacetone | 68-75 | High |

| Post-synthetic | 2-methylthiazole | Grignard reagent | 55-65 | Moderate |

| One-pot synthesis | Mixed precursors | Multiple | 80-90 | High |

The stereochemistry of the propan-2-ol substituent is controlled through the reaction conditions and the choice of starting materials [12]. Tertiary alcohol formation typically results in the desired configuration due to the steric constraints imposed by the thiazole ring system [7].

One-Pot Multicomponent Approaches

One-pot multicomponent synthesis strategies have emerged as efficient alternatives for the preparation of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, offering advantages in terms of atom economy and reduced purification steps [1] [14]. These approaches combine multiple synthetic transformations in a single reaction vessel, streamlining the overall synthetic process while maintaining high yields and selectivity [15].

The most successful multicomponent approach involves the simultaneous reaction of bromoacetyl compounds, thiosemicarbazide, and carbonyl components under controlled conditions [1]. This methodology exploits the inherent reactivity of the starting materials to promote sequential bond formation and cyclization reactions [14]. The reaction typically proceeds through the formation of intermediate thiohydrazone species, which subsequently undergo intramolecular cyclization to generate the thiazole core [15].

Enzymatic multicomponent synthesis has also been developed using trypsin from porcine pancreas as a biocatalyst [14] [15]. This approach demonstrates excellent tolerance toward different substrate classes and achieves yields up to 94 percent under mild reaction conditions [14]. The enzymatic method operates at temperatures between 20 and 45 degrees Celsius, significantly lower than traditional thermal methods [15].

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thermal | None | 80-120 | 6-12 | 70-85 |

| Acid-catalyzed | p-Toluenesulfonic acid | 60-80 | 4-8 | 75-90 |

| Enzymatic | Trypsin | 20-45 | 7-10 | 85-94 |

| Microwave-assisted | None | 90-120 | 0.5-2 | 80-95 |

The mechanistic pathway involves initial nucleophilic attack by the thiosemicarbazide on the carbonyl carbon, followed by elimination of water and subsequent cyclization with the bromoacetyl component [1]. The propan-2-ol substituent is incorporated through the appropriate choice of carbonyl reactants or through in situ generation from acetone derivatives [14].

Bromination-Debromination Sequential Methods

Sequential bromination-debromination strategies provide precise control over the regioselectivity and substitution patterns in thiazole synthesis [9]. These methods involve the initial formation of poly-brominated thiazole intermediates, followed by selective debromination to achieve the desired substitution pattern for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol [9].

The initial bromination step typically employs excess N-bromosuccinimide or elemental bromine to achieve complete halogenation of the thiazole ring [9]. This over-bromination strategy ensures high conversion rates and facilitates subsequent selective removal of specific bromine atoms [9]. The reaction conditions involve elevated temperatures between 60 and 100 degrees Celsius in halogenated solvents [9].

Selective debromination is accomplished through the use of reducing agents such as tributyltin hydride or zinc dust in acidic media [9]. The regioselectivity of debromination is controlled by the electronic properties of the thiazole ring and the steric environment around each bromine atom [9]. The C-2 and C-4 positions typically undergo preferential debromination due to their enhanced electrophilicity [9].

| Bromination Agent | Debromination Agent | Selectivity | Overall Yield (%) |

|---|---|---|---|

| N-bromosuccinimide | Tributyltin hydride | C-5 retention | 65-75 |

| Elemental bromine | Zinc/Acetic acid | C-5 retention | 55-70 |

| Copper(II) bromide | Sodium borohydride | C-5 retention | 60-80 |

The sequential approach allows for the synthesis of various brominated thiazole isomers from a common poly-brominated precursor [9]. This strategy is particularly valuable when multiple target compounds are desired from a single synthetic campaign [9].

Optimization of Reaction Conditions

Solvent Effects and Temperature Control

The selection of appropriate solvents and temperature conditions plays a crucial role in determining the efficiency and selectivity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol synthesis [16] [17]. Systematic studies have revealed significant correlations between solvent polarity, reaction temperature, and product formation rates [6].

Polar protic solvents such as methanol and ethanol generally provide the highest yields for Hantzsch thiazole synthesis, with methanol demonstrating superior performance at 90 degrees Celsius [6]. The enhanced solvation of ionic intermediates in polar media facilitates the cyclization process and reduces side reaction pathways [16]. Water has emerged as an environmentally benign alternative, achieving yields up to 97 percent in certain multicomponent reactions [16] [17].

Temperature optimization studies indicate that moderate heating between 80 and 100 degrees Celsius provides the optimal balance between reaction rate and selectivity [6]. Lower temperatures result in incomplete conversion, while excessive heating promotes decomposition and side product formation [17]. Microwave-assisted heating has demonstrated significant improvements in reaction efficiency, reducing reaction times from hours to minutes while maintaining high yields [18] [6].

| Solvent | Boiling Point (°C) | Optimal Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Methanol | 65 | 90 | 95 | 30 min |

| Ethanol | 78 | 80 | 92 | 45 min |

| Water | 100 | 80 | 97 | 15 min |

| Acetonitrile | 82 | 75 | 75 | 60 min |

| Dimethylformamide | 153 | 110 | 65 | 90 min |

The mechanism of solvent effects involves stabilization of charged transition states and facilitation of proton transfer processes [16]. Hydrogen-bonding solvents provide additional stabilization through specific interactions with the developing thiazole ring system [17].

Catalytic Systems for Improved Yield

The development of efficient catalytic systems has significantly enhanced the synthetic accessibility of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol through improved reaction rates and yields [16] [19]. Various catalyst types have been investigated, including Lewis acids, transition metal complexes, and enzyme-based systems [20] [21].

Lewis acid catalysts such as boron trifluoride etherate and aluminum chloride promote thiazole formation through activation of carbonyl groups and facilitation of cyclization reactions [20]. These catalysts operate through coordination to electron-deficient centers, increasing electrophilicity and accelerating nucleophilic attack [20]. Optimal catalyst loadings typically range from 5 to 20 mol percent, depending on the specific reaction conditions [20].

Transition metal catalysts, particularly palladium and copper complexes, have demonstrated exceptional performance in thiazole synthesis [16] [19] [21]. Palladium(II) complexes with appropriate ligands achieve yields up to 97 percent under mild conditions [16] [19]. The catalytic mechanism involves coordination of the metal center to nitrogen and sulfur atoms, facilitating ring closure and product formation [21].

| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Boron trifluoride | 10-20 | 60-80 | 85-92 | High activity |

| Palladium(II) complex | 5-10 | 40-60 | 90-97 | Mild conditions |

| Copper(II) chloride | 15-25 | 70-90 | 80-88 | Low cost |

| Trypsin enzyme | 10-20 | 35-45 | 88-94 | Green chemistry |

Enzyme-based catalysis using trypsin from porcine pancreas represents a sustainable approach that operates under physiological conditions [14] [15]. The enzyme demonstrates broad substrate tolerance and excellent stereoselectivity, making it particularly suitable for complex molecule synthesis [15]. The catalytic mechanism involves specific binding interactions that orient substrates for optimal reaction geometry [14].

The comprehensive structural characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol has been accomplished through multiple analytical approaches, providing detailed insights into its molecular architecture and electronic properties. This thiazole derivative exhibits a molecular formula of C₆H₈BrNOS with a molecular weight of 222.10 g/mol [1] [2] [3].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic analysis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol reveals characteristic signatures consistent with thiazole ring systems. The thiazole aromatic protons typically appear in the diagnostic region between 7.27 and 8.77 ppm, demonstrating the strong diamagnetic ring current characteristic of aromatic heterocycles [4] [5] [6]. This chemical shift range is particularly diagnostic for thiazole derivatives, reflecting the aromatic nature of the five-membered heterocycle containing sulfur and nitrogen atoms.

The proton nuclear magnetic resonance spectrum exhibits distinct patterns for the different structural components. The hydroxyl proton of the tertiary alcohol functionality appears as a broad singlet, typically exchangeable with deuterium oxide. The two methyl groups attached to the tertiary carbon center manifest as a singlet in the aliphatic region, generally appearing between 1.5-2.5 ppm [7] [8]. The thiazole ring protons display characteristic coupling patterns, with the proton at the 4-position of the thiazole ring showing distinct chemical shifts compared to other aromatic systems due to the electron-withdrawing nature of the bromine substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with thiazole carbons appearing in the characteristic range of 149.0-105.4 ppm [8] [7]. The carbon atoms within the thiazole ring system exhibit distinct chemical shifts reflecting their electronic environments. The quaternary carbon bearing the hydroxyl group typically appears in the aliphatic region between 20.0-40.0 ppm, while the thiazole carbon-nitrogen region shows signals between 160.0-170.0 ppm, consistent with the aromatic character of the heterocycle [8] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol reveals characteristic fragmentation patterns typical of brominated thiazole derivatives. The molecular ion peak appears at m/z 222/220, exhibiting the characteristic isotope pattern for bromine-containing compounds with a 1:1 ratio between M+- and M+2 peaks [9] [10] [11].

The primary fragmentation pathway involves the loss of the bromine atom, yielding a fragment at m/z 141 with relatively high intensity. This fragmentation is consistent with the general behavior of organic bromides, where the carbon-bromine bond readily undergoes homolytic cleavage under electron impact conditions [9] [10]. Alternative fragmentation routes include the elimination of hydrogen bromide, also producing fragments at m/z 141 through different mechanistic pathways.

Secondary fragmentation processes involve the loss of the propyl group, generating fragments at m/z 179, though typically with lower relative intensities. The thiazole ring system itself may undergo fragmentation to produce characteristic ions at m/z 85, representing the intact five-membered heterocycle [10] [12]. The base peak in the mass spectrum varies depending on the ionization conditions and instrumental parameters, but commonly corresponds to fragments resulting from the loss of the bromine substituent.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information regarding the solid-state conformation of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The thiazole ring system adopts a planar conformation, consistent with its aromatic character and the requirement for optimal π-electron delocalization [13] [14] [6]. The planarity is evidenced by minimal deviations from the mean plane of the five-membered ring, typically less than 0.02 Å.

The carbon-sulfur bond lengths within the thiazole ring fall within the expected range for aromatic heterocycles, typically 1.75-1.78 Å [15] [13]. The carbon-nitrogen bond lengths are intermediate between single and double bond values, reflecting the aromatic character of the system. The carbon-carbon bond lengths within the ring system are consistent with aromatic character, generally falling in the range of 1.35-1.40 Å.

Bond angles within the thiazole ring deviate from the ideal 120° expected for aromatic systems due to the five-membered ring constraint. The carbon-sulfur-carbon bond angle is typically around 86-89°, while the carbon-nitrogen-carbon angle is approximately 113-115° [13] [14]. These deviations are characteristic of five-membered aromatic rings and do not compromise the aromatic stabilization of the system.

The crystal packing arrangements reveal intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions involving the hydroxyl group and the thiazole nitrogen atom contribute to the overall crystal stability [13] [16] [17]. π-π stacking interactions between parallel thiazole rings may also contribute to the crystal packing, with typical centroid-to-centroid distances of 3.5-4.0 Å [13] [18].

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide detailed electronic structure information for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The optimized geometry confirms the planar nature of the thiazole ring system, with all ring atoms lying within 0.01 Å of the mean plane [19] [20] [21]. The computed bond lengths and angles are in excellent agreement with experimental crystallographic data, validating the computational approach.

The electronic properties reveal characteristic features of thiazole derivatives. The highest occupied molecular orbital (HOMO) is primarily localized on the thiazole ring system, with significant contributions from the sulfur and nitrogen atoms [19] [22] [23]. The lowest unoccupied molecular orbital (LUMO) shows delocalization across the aromatic system, with enhanced electron density on the bromine-substituted carbon.

The HOMO-LUMO energy gap typically falls in the range of 6.5-8.0 eV for thiazole derivatives, indicating good chemical stability and moderate reactivity [19] [20] [21]. The presence of the bromine substituent tends to lower both frontier orbital energies due to its electron-withdrawing nature, while the tertiary alcohol functionality provides electron-donating character that partially compensates for this effect.

Computed dipole moments typically range from 1.0 to 3.0 D for similar thiazole derivatives, reflecting the polar nature of the heterocycle and the influence of the bromine substituent [23] [21]. The polarizability values fall within the expected range of 10-20 ų, consistent with the molecular size and electronic structure of the compound.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the electronic structure and chemical reactivity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The frontier molecular orbitals reveal the characteristic features of thiazole derivatives, with the HOMO showing significant electron density on the heteroatoms and the LUMO exhibiting delocalization across the aromatic system [19] [22] [24].

Natural bond orbital (NBO) analysis reveals the electronic delocalization patterns within the thiazole ring system. The lone pairs on the sulfur and nitrogen atoms participate in π-conjugation with the aromatic system, contributing to the overall aromatic stabilization [20] [21] [25]. The bromine substituent acts as an electron-withdrawing group, reducing the electron density on the adjacent carbon atom and influencing the overall electronic distribution.

The electronic density distribution maps reveal regions of high and low electron density, providing insights into potential sites for electrophilic and nucleophilic attack [19] [21] [25]. The carbon at position 5 of the thiazole ring (adjacent to sulfur) typically exhibits high electron density, making it susceptible to electrophilic substitution reactions. Conversely, the carbon at position 2 (between sulfur and nitrogen) shows lower electron density, favoring nucleophilic substitution processes.

| Parameter | Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | DFT/B3LYP | 6-31G(d) |

| LUMO Energy | -0.5 to 0.5 eV | DFT/B3LYP | 6-31G(d) |

| Energy Gap | 6.5 to 8.0 eV | DFT/B3LYP | 6-31G(d) |

| Dipole Moment | 1.0 to 3.0 D | DFT/B3LYP | 6-31G(d) |

| Polarizability | 10 to 20 ų | DFT/B3LYP | 6-31G(d) |

| Hardness | 3.0 to 4.0 eV | DFT/B3LYP | 6-31G(d) |

The computational results demonstrate that 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol exhibits electronic properties consistent with aromatic thiazole derivatives. The presence of the bromine substituent significantly influences the electronic structure, lowering the frontier orbital energies and modifying the reactivity patterns. The tertiary alcohol functionality provides additional complexity to the electronic structure, contributing to the overall molecular properties through inductive and steric effects.